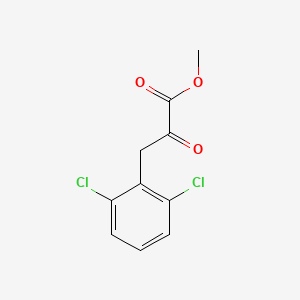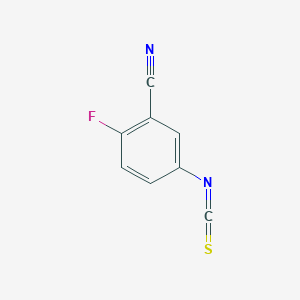
2-(6-Methyl-2-pyridyl)-5-(trifluoromethyl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Methyl-2-pyridyl)-5-(trifluoromethyl)isoindoline-1,3-dione is a complex organic compound characterized by its unique structure, which includes a pyridyl group, a trifluoromethyl group, and an isoindoline-1,3-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-2-pyridyl)-5-(trifluoromethyl)isoindoline-1,3-dione typically involves multiple steps, starting with the preparation of the pyridyl and trifluoromethyl components. One common synthetic route includes the following steps:
Preparation of 6-Methyl-2-pyridyl Component: : This can be achieved through the reaction of 2-methylpyridine with suitable reagents to introduce the desired functional groups.
Introduction of the Trifluoromethyl Group: : This step often involves the use of trifluoromethylating agents, such as trifluoromethyl iodide, under controlled conditions.
Formation of Isoindoline-1,3-dione: : The final step involves the cyclization of the intermediate compounds to form the isoindoline-1,3-dione ring structure.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Methyl-2-pyridyl)-5-(trifluoromethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to modify the compound's functional groups.
Substitution: : Substitution reactions can introduce different substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2-(6-Methyl-2-pyridyl)-5-(trifluoromethyl)isoindoline-1,3-dione is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine
In the medical field, this compound is explored for its therapeutic potential. It may be used in the development of new pharmaceuticals, particularly in the treatment of diseases where its unique structure provides a therapeutic advantage.
Industry
In industry, this compound is utilized in the production of advanced materials and chemicals. Its properties make it suitable for applications in various industrial processes.
Wirkmechanismus
The mechanism by which 2-(6-Methyl-2-pyridyl)-5-(trifluoromethyl)isoindoline-1,3-dione exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoindoline-1,3-dione derivatives: : These compounds share the isoindoline-1,3-dione core but differ in their substituents.
Trifluoromethylated pyridines: : These compounds contain a trifluoromethyl group attached to a pyridine ring, similar to the structure of the compound .
Uniqueness
2-(6-Methyl-2-pyridyl)-5-(trifluoromethyl)isoindoline-1,3-dione is unique due to its combination of a pyridyl group, a trifluoromethyl group, and an isoindoline-1,3-dione moiety. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.
Eigenschaften
Molekularformel |
C15H9F3N2O2 |
|---|---|
Molekulargewicht |
306.24 g/mol |
IUPAC-Name |
2-(6-methylpyridin-2-yl)-5-(trifluoromethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H9F3N2O2/c1-8-3-2-4-12(19-8)20-13(21)10-6-5-9(15(16,17)18)7-11(10)14(20)22/h2-7H,1H3 |
InChI-Schlüssel |
DHGUABOQQFTVGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



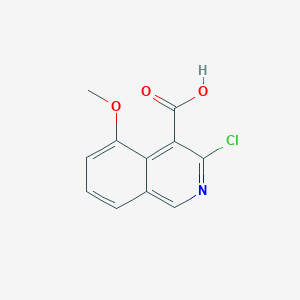
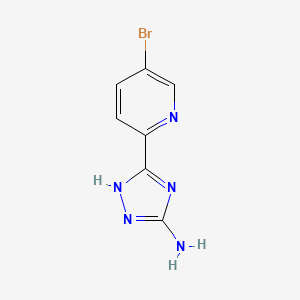
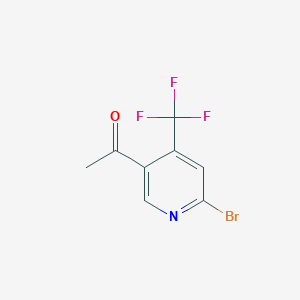
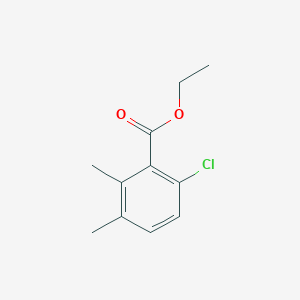
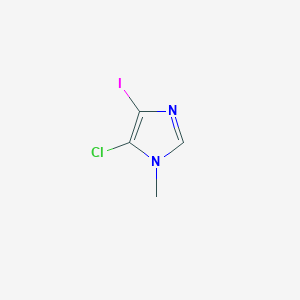
![6-Chloro-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B15333687.png)
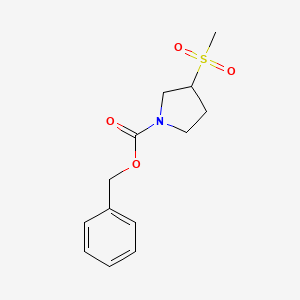
![7-(Hydroxymethyl)-3-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B15333697.png)
![9-[2-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl]-9H-carbazole](/img/structure/B15333699.png)
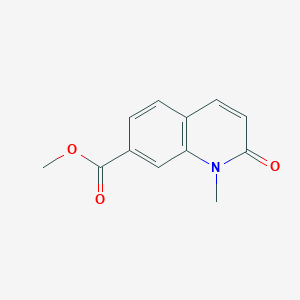
![5-(Trifluoromethyl)-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B15333718.png)
